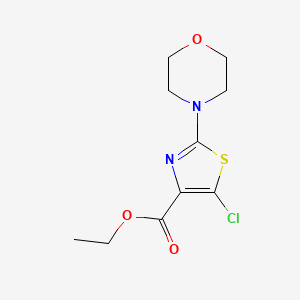
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine is a heterocyclic compound that features both an indoline and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine typically involves the following steps:
Formation of the Indoline Moiety: Starting from an appropriate aniline derivative, the indoline ring can be formed through cyclization reactions.
Pyridine Ring Formation: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Coupling of Indoline and Pyridine: The indoline and pyridine moieties are coupled using a suitable linker, such as a methylene group, under conditions that promote nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring to yield reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Oxidized derivatives of the indoline moiety.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indoline and pyridine moieties may contribute to binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)acetic acid: Contains a carboxylic acid group instead of a methanamine group.
Uniqueness:
- The presence of both indoline and pyridine moieties in (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine provides unique chemical properties and reactivity.
- The methanamine group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H17N3 |
|---|---|
Molecular Weight |
239.32 g/mol |
IUPAC Name |
[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]methanamine |
InChI |
InChI=1S/C15H17N3/c1-11-13(10-16)6-7-15(17-11)18-9-8-12-4-2-3-5-14(12)18/h2-7H,8-10,16H2,1H3 |
InChI Key |
VVCXRJKADSJLBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


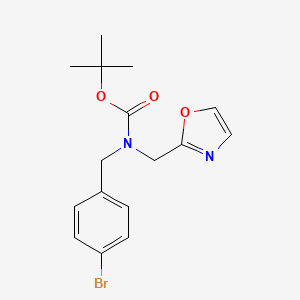
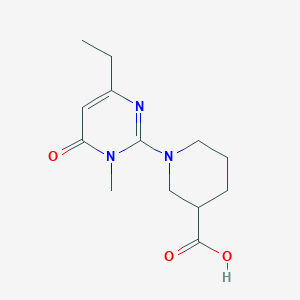

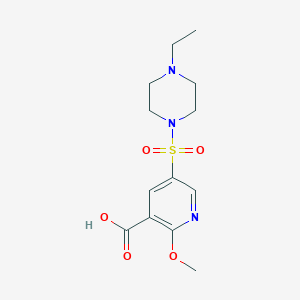
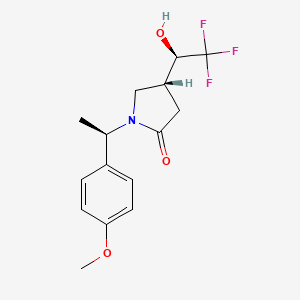
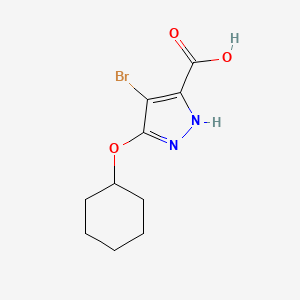
![7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran](/img/structure/B11790881.png)
![4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11790882.png)


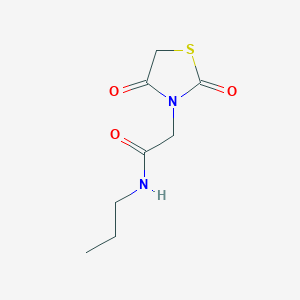

![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11790911.png)
